molecular formula C15H18F3NO4 B558731 Boc-2-(trifluoromethyl)-L-phenylalanine CAS No. 167993-21-7

Boc-2-(trifluoromethyl)-L-phenylalanine

Cat. No.: B558731
CAS No.: 167993-21-7
M. Wt: 333.3 g/mol
InChI Key: XKMOOODKNPYTEE-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-2-(trifluoromethyl)-L-phenylalanine is a derivative of the amino acid phenylalanine, where the hydrogen atom on the phenyl ring is replaced by a trifluoromethyl group, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is of significant interest in the field of medicinal chemistry due to its unique properties imparted by the trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2-(trifluoromethyl)-L-phenylalanine typically involves the following steps:

    Protection of the amino group: The amino group of L-phenylalanine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst such as copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Boc-2-(trifluoromethyl)-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions, although it is generally resistant to oxidation due to the strong electron-withdrawing effect of the fluorine atoms.

    Reduction: Reduction reactions are less common for this compound, but the Boc group can be removed under acidic conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), can remove the Boc protecting group.

    Substitution: Nucleophilic reagents such as sodium azide (NaN3) can be used under specific conditions.

Major Products Formed

    Oxidation: Oxidation products may include carboxylic acids or other oxidized derivatives.

    Reduction: Removal of the Boc group yields the free amino acid.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Boc-2-(trifluoromethyl)-L-phenylalanine is used in various scientific research applications, including:

    Medicinal Chemistry: It is used in the design and synthesis of pharmaceuticals, where the trifluoromethyl group can enhance drug properties such as metabolic stability and bioavailability.

    Biochemistry: It is used in the study of enzyme-substrate interactions and protein engineering, where the trifluoromethyl group can serve as a probe for studying molecular interactions.

    Chemical Biology: It is used in the development of chemical probes and bioorthogonal chemistry, where the unique properties of the trifluoromethyl group can be exploited for selective labeling and detection of biomolecules.

Mechanism of Action

The mechanism of action of Boc-2-(trifluoromethyl)-L-phenylalanine depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and metabolic stability. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring the compound reaches its target site intact.

Comparison with Similar Compounds

Similar Compounds

    Boc-L-phenylalanine: Similar to Boc-2-(trifluoromethyl)-L-phenylalanine but lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    2-(trifluoromethyl)-L-phenylalanine: Lacks the Boc protecting group, making it more reactive and less stable during synthesis.

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the Boc protecting group. The trifluoromethyl group imparts enhanced metabolic stability and lipophilicity, while the Boc group protects the amino group during synthesis, making it a valuable compound in medicinal chemistry and related fields.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-6-4-5-7-10(9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMOOODKNPYTEE-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.